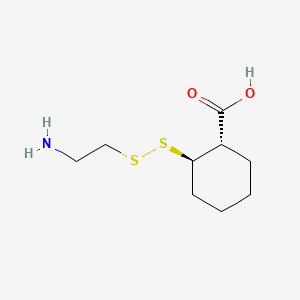
trans-2-((2-Aminoethyl)dithio)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-((2-Aminoethyl)dithio)cyclohexanecarboxylic acid: is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a dithio linkage to an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-((2-Aminoethyl)dithio)cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or cyclohexene.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of cyclohexanol or cyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Formation of the Dithio Linkage: The dithio linkage can be formed by reacting the cyclohexanecarboxylic acid with a suitable thiol compound under appropriate conditions.
Attachment of the Aminoethyl Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dithio linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, halides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Protein Modification: It can be used to modify proteins through thiol-disulfide exchange reactions.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which trans-2-((2-Aminoethyl)dithio)cyclohexanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dithio linkage allows for thiol-disulfide exchange reactions, which can modify the activity of proteins. The aminoethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Cyclohexanecarboxylic Acid: Lacks the dithio and aminoethyl groups, making it less versatile in terms of reactivity and applications.
trans-2-Aminocyclohexanecarboxylic Acid:
Dithio Compounds: Compounds with similar dithio linkages but different core structures, such as dithiothreitol, which is commonly used as a reducing agent in biochemistry.
Uniqueness: trans-2-((2-Aminoethyl)dithio)cyclohexanecarboxylic acid is unique due to the combination of the cyclohexane ring, carboxylic acid group, dithio linkage, and aminoethyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
CAS No. |
27317-88-0 |
|---|---|
Molecular Formula |
C9H17NO2S2 |
Molecular Weight |
235.4 g/mol |
IUPAC Name |
(1S,2R)-2-(2-aminoethyldisulfanyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO2S2/c10-5-6-13-14-8-4-2-1-3-7(8)9(11)12/h7-8H,1-6,10H2,(H,11,12)/t7-,8-/m1/s1 |
InChI Key |
CILZKOBQLDTNHQ-HTQZYQBOSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)O)SSCCN |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)SSCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















